molecular formula C10H10N4O B14131708 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine CAS No. 835876-14-7

5-(2-Methoxypyridin-3-yl)pyrazin-2-amine

Cat. No.: B14131708
CAS No.: 835876-14-7
M. Wt: 202.21 g/mol
InChI Key: IVBJKKFXQAEKIT-UHFFFAOYSA-N
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Description

5-(2-Methoxypyridin-3-yl)pyrazin-2-amine (CAS 835876-14-7) is a high-purity chemical compound supplied as an off-white to white solid with a melting point of 134 to 138 °C . It has a molecular formula of C10H10N4O and a molecular weight of 202.22 g/mol . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to store the product at room temperature (20-22 °C) in an inert atmosphere and protected from light to ensure stability . The heterocyclic structure, incorporating both pyridine and pyrazine rings, suggests potential applications in medicinal chemistry and drug discovery, particularly in the synthesis of novel pharmacologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

835876-14-7

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

5-(2-methoxypyridin-3-yl)pyrazin-2-amine

InChI

InChI=1S/C10H10N4O/c1-15-10-7(3-2-4-12-10)8-5-14-9(11)6-13-8/h2-6H,1H3,(H2,11,14)

InChI Key

IVBJKKFXQAEKIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CN=C(C=N2)N

Origin of Product

United States

Synthetic Methodologies for 5 2 Methoxypyridin 3 Yl Pyrazin 2 Amine and Its Analogues

Established Synthetic Routes to the Core Pyrazine (B50134) Scaffold

The 2-aminopyrazine (B29847) core is a fundamental building block, and its synthesis has been approached through various established routes. Classical methods often begin with readily available precursors, manipulating functional groups to form the heterocyclic ring.

One common strategy involves the chemical modification of a pre-existing pyrazine ring. For instance, 2-aminopyrazine can be prepared from 2-cyanopyrazine by reacting it with a sodium hypochlorite (B82951) solution and an alkali. google.com This aminopyrazine can then be halogenated, for example, through a bromination reaction, to yield intermediates like 2-amino-3,5-dibromopyrazine, which are primed for further functionalization. google.com An alternative route to 2-aminopyrazine starts from 2-chloropyrazine (B57796) or 2-bromopyrazine, which can be converted to the desired amine by treatment with anhydrous ammonia (B1221849) at elevated temperatures, typically between 150-200 °C in an anhydrous ethanol (B145695) medium. google.com

More contemporary methods focus on atom economy and sustainability. A notable example is the dehydrogenative coupling of β-amino alcohols, catalyzed by earth-abundant metals like manganese. nih.gov This process involves the self-coupling of 2-amino alcohols, which first undergo dehydrogenation to an aldehyde intermediate. This intermediate then couples with another molecule, cyclizes, and eliminates water to form a 2,5-dihydropyrazine. nih.gov A final metal-catalyzed dehydrogenation step yields the stable, aromatic 2,5-disubstituted pyrazine, with hydrogen gas and water as the only byproducts. nih.gov Another established one-pot synthesis involves the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides and diaminomaleonitrile (B72808) to produce highly substituted pyrazines. mdpi.com

Table 1: Comparison of Established Synthetic Routes to the Pyrazine Scaffold

Method Starting Materials Key Reagents/Catalysts Key Intermediates Significance Reference
Hofmann Rearrangement 2-Cyanopyrazine Sodium hypochlorite, Alkali Not specified Direct conversion to 2-aminopyrazine google.com
Nucleophilic Substitution 2-Chloropyrazine or 2-Bromopyrazine Anhydrous ammonia None Utilizes halo-pyrazines google.com
Dehydrogenative Coupling 2-Amino alcohols Manganese Pincer Complex Aldehyde, 2,5-Dihydropyrazine Atom-economical, sustainable nih.gov
One-Pot Condensation Alkyl isocyanides, Carbonyl chlorides, Diaminomaleonitrile None specified Imidoyl chloride Efficient access to polysubstituted pyrazines mdpi.com

Strategies for Incorporating the 2-Methoxypyridin-3-yl Moiety

The critical carbon-carbon bond formation between the pyrazine ring and the 2-methoxypyridine (B126380) ring is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful and versatile tool for creating biaryl systems.

The general strategy involves coupling a halogenated 2-aminopyrazine derivative, such as 5-bromo-2-aminopyrazine, with a suitable boron-containing derivative of 2-methoxypyridine. The key reactants are typically (2-methoxypyridin-3-yl)boronic acid or its corresponding pinacol (B44631) ester. The synthesis of 5-aryl-pyrazin-2-amine analogues has been successfully demonstrated using this approach. mdpi.comnih.gov The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate (B84403) and a suitable solvent, often 1,4-dioxane. mdpi.com

The preparation of the necessary building blocks is also a key aspect of this strategy. For instance, the required boronate ester of the methoxypyridine moiety can be synthesized from a precursor like 5-bromo-2-methoxypyridin-3-amine (B1520566) via a Miyaura borylation reaction. nih.gov This highlights the modularity of the Suzuki coupling, allowing for the independent synthesis and subsequent connection of the two heterocyclic fragments. nih.gov

Table 2: Typical Conditions for Suzuki Cross-Coupling in Pyrazine Arylation

Component Example Function Reference
Pyrazine Substrate 5-Bromo-2-aminopyrazine derivative Electrophilic partner mdpi.com
Pyridine (B92270) Substrate (2-Methoxypyridin-3-yl)boronic acid or pinacol ester Nucleophilic partner mdpi.comnih.gov
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] Facilitates catalytic cycle mdpi.com
Base Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) Activates boronic acid/ester mdpi.comnih.gov
Solvent 1,4-Dioxane Reaction medium mdpi.com

Novel Synthetic Transformations and Reaction Mechanisms in the Synthesis of 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine Derivatives

Beyond traditional cross-coupling, novel synthetic transformations offer alternative pathways to complex pyrazine derivatives. These methods often provide improved efficiency, access to unique substitution patterns, or are based on different mechanistic principles.

One such novel approach is the aforementioned manganese-catalyzed dehydrogenative coupling of β-amino alcohols. nih.gov The proposed mechanism for this transformation is noteworthy. It begins with the catalyst dehydrogenating the β-amino alcohol to form a reactive aldehyde intermediate. This intermediate then undergoes a self-coupling reaction with a second molecule of the amino alcohol, leading to a cyclized 2,5-dihydropyrazine after the elimination of two water molecules. nih.gov The aromatic pyrazine is then formed through a final, rapid dehydrogenation of the dihydropyrazine (B8608421) intermediate, which releases a molecule of dihydrogen. nih.gov

Another innovative one-pot reaction provides access to polysubstituted pyrazines through a unique cascade of reactions. mdpi.com The proposed mechanism initiates with the attack of an alkyl isocyanide on the electrophilic carbonyl of a carbonyl chloride, forming a highly reactive imidoyl chloride intermediate. mdpi.com This intermediate is then attacked by the nucleophilic diaminomaleonitrile (DAMN). The subsequent steps involve addition, elimination of HCl, intramolecular cyclization, and finally, a dehydration step to yield the final, stable pyrazine product. mdpi.com While not directly producing the target compound, these mechanisms represent advanced strategies for constructing the core scaffold, which could be adapted for the synthesis of its precursors.

Chemo- and Regioselectivity Considerations in Derivatization

When synthesizing and derivatizing molecules like this compound, controlling chemo- and regioselectivity is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.

The pyrazine ring itself presents selectivity challenges due to the presence of two nitrogen atoms, which can create multiple potential sites for reactivity. nih.gov For example, in dearomatization reactions, this can lead to undesired bis-addition products, precluding the ability to add different nucleophiles sequentially. nih.gov Therefore, reaction conditions must be carefully optimized to favor reaction at a single, desired site.

The choice between a one-pot or a stepwise synthetic protocol can significantly impact the chemo- and regioselectivity of a reaction. A stepwise approach, while often longer, allows for the isolation of intermediates and can provide greater control over the reaction outcome. nih.gov For instance, investigating a stepwise synthesis of pyrazole (B372694) derivatives helped to rationalize the high regioselectivity observed in a corresponding one-pot procedure by elucidating the reactivity of key intermediates. nih.gov

Furthermore, the electronic properties of substituents on the reacting molecules can heavily influence the course of a reaction. In the synthesis of related heterocyclic systems, it has been observed that electron-donating groups on a pyridine ring can have a positive effect on the yields of cyclocondensation reactions. nih.gov This suggests that the electronic nature of substituents on both the pyrazine and the pyridine moieties must be considered when designing derivatization strategies to ensure high selectivity and yield.

Table 3: Factors Influencing Selectivity in Pyrazine Derivatization

Factor Description Potential Outcome Reference
Inherent Reactivity The two nitrogen atoms in the pyrazine ring create multiple reactive sites. Risk of undesired side-products (e.g., bis-addition). nih.gov
Reaction Protocol Choice between a single one-pot reaction or a multi-step sequence. Stepwise methods may offer greater control over selectivity by isolating intermediates. nih.gov
Electronic Effects Electron-donating or electron-withdrawing nature of substituents on the heterocyclic rings. Can influence reaction rates and yields; electron-donating groups may enhance reactivity in certain cyclizations. nih.gov
Protecting Groups Temporarily blocking a reactive site to direct a reaction to another position. Prevents unwanted side reactions and ensures desired regiochemistry. General Principle

Compound Names

Advanced Structural Characterization and Spectroscopic Analysis of 5 2 Methoxypyridin 3 Yl Pyrazin 2 Amine Analogues

X-ray Crystallography of 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine Derivatives and Related Scaffolds

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of molecules containing both pyrazine (B50134) and methoxypyridine rings is often dictated by a combination of hydrogen bonding and π-π stacking interactions. In an analogue, N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine, the protonated molecules are joined via N+-H⋯N hydrogen bonds, forming zigzag chains. researchgate.net The pyrazine nitrogen is a common hydrogen bond acceptor. nih.gov The presence of chloro-substituents in pyrazin-2-amine ligands can lead to the formation of 1D and 2D coordination polymers through a combination of halogen and hydrogen bonding. mdpi.com

In the crystal structure of a related compound, 9-methoxy-4-(2-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, the crystal system is triclinic. researchgate.net The packing of 2-methoxypyridine (B126380) derivatives can result in slightly non-planar bent conformations with various intermolecular interactions. researchgate.net

The following table summarizes the crystallographic data for an analogue, highlighting the key parameters that define its solid-state structure.

Crystal Data for an Analogue: 9-methoxy-4-(2-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.3712(10)
b (Å)9.6699(11)
c (Å)10.5323(12)
α (°)77.24(1)
β (°)74.576(10)
γ (°)81.126(9)
Volume (ų)797.42(17)
Z2

Investigation of Protonation Sites and Hydrogen Bonding Networks

Protonation significantly influences the intermolecular interactions in nitrogen-containing heterocyclic compounds. In the case of N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine, protonation occurs on the methoxypyridine ring, which then acts as a hydrogen bond donor to the pyrazine nitrogen of an adjacent molecule. researchgate.net This N+-H⋯N hydrogen bond is a primary determinant of the crystal packing, resulting in the formation of zigzag chains. researchgate.net

The protonation of a pyridine (B92270) nitrogen generally strengthens its ability to form hydrogen bonds. rsc.org The pyrazine moiety itself offers multiple potential hydrogen bond acceptor sites, with the ring nitrogens being the most frequent participants in such interactions. nih.gov The amino group on the pyrazine ring can also act as a hydrogen bond donor. In chloro-substituted pyrazin-2-amine copper(I) bromide complexes, two main hydrogen bonding patterns are observed: a self-complementary dimerization of the aminopyrazines and non-cyclic intermolecular N–H∙∙∙N' or N–H∙∙∙Br–Cu interactions. mdpi.com

The interplay of these hydrogen bonding networks, along with other weak interactions, defines the supramolecular architecture of these compounds in the solid state.

Spectroscopic Signatures in Structural Elucidation

Spectroscopic techniques are indispensable for the structural characterization of organic molecules in both solid and solution phases. NMR, IR, and UV-Vis spectroscopy provide complementary information regarding the connectivity, functional groups, and electronic properties of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Conformational studies of pyrazine-based pseudopeptides have been conducted using a combination of IR and NMR spectroscopy, revealing the presence of intramolecular hydrogen bonds that influence the conformational equilibrium. researchgate.net

¹H NMR: The proton chemical shifts for the pyrazine and pyridine rings are expected in the aromatic region (typically δ 7.0-9.0 ppm). The methoxy (B1213986) group protons would appear as a singlet further upfield, likely in the range of δ 3.8-4.0 ppm. The amino group protons would present as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon atoms of the aromatic rings would resonate in the downfield region of the spectrum (δ 110-160 ppm). The methoxy carbon would be expected around δ 55 ppm.

The following tables provide an estimation of the ¹H and ¹³C NMR chemical shifts for the core moieties of the target compound, based on data from analogous structures.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyrazine-H8.0 - 8.5d, s
Pyridine-H7.0 - 8.2m
NH₂5.0 - 7.0br s
OCH₃3.9s

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Pyrazine-C140 - 155
Pyridine-C110 - 160
OCH₃~55

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic vibrational bands are expected for the N-H, C-H, C=N, C=C, and C-O bonds.

The IR spectrum of aminopyrazine shows characteristic bands for N-H stretching, C-H stretching, and aromatic ring vibrations. nist.gov The NIST WebBook provides spectral data for aminopyrazine which can serve as a reference. nist.govnist.gov

Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C=N (in ring)Stretching1600 - 1650
C=C (in ring)Stretching1450 - 1600
C-O (methoxy)Stretching1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazine and its derivatives typically exhibit π → π* and n → π* transitions. The gas-phase UV absorption spectrum of pyrazine shows two broad bands with maxima at 256 nm and 317 nm. researchgate.net The introduction of an amino group to the pyrazine ring is expected to cause a bathochromic (red) shift of these absorption bands. researchgate.net The UV/Visible spectrum of aminopyrazine is available in the NIST Chemistry WebBook. nist.gov

The electronic absorption spectra of related Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) show bands corresponding to π-π* and n-π* transitions. The exact position of these bands can be influenced by the solvent polarity.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 5 2 Methoxypyridin 3 Yl Pyrazin 2 Amine Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of analogues are highly sensitive to the nature and position of substituents on both the pyrazine (B50134) and pyridine (B92270) rings. Research into related aminopyrazine and methoxypyridine structures has demonstrated that even minor modifications can lead to significant changes in activity.

In studies of aminopyrazine inhibitors targeting the mitotic kinase Nek2, the substitution pattern on an associated phenyl ring was found to be critical for affinity. nih.gov For instance, the removal of methoxy (B1213986) groups from a trimethoxyphenyl moiety attached to the aminopyrazine core resulted in a substantial loss of potency. nih.gov Specifically, removing all methoxy groups led to a 50-fold drop in activity, indicating these groups engage in crucial hydrophobic interactions within the kinase's ATP binding pocket. nih.gov Similarly, in a series of pyrido[3,2-b]pyrazinones designed as PDE5 inhibitors, a 2-methoxypyridine (B126380) substituent was found to be optimal for potency. kent.ac.uk

The introduction of different functional groups can also modulate selectivity. In the development of PDE5 inhibitors, analogues with a cyclohexyl group generally showed high potency, while replacing it with a simple alkyl or alkyl ether group led to a drop in potency. kent.ac.uk However, lengthening an ethoxyethyl chain to an ethoxypropyl chain improved PDE5 activity sixfold with minimal impact on related enzymes like PDE6 or PDE11, thereby enhancing selectivity. kent.ac.uk This highlights that substituent size, shape, and electronics are key determinants of both potency and the selectivity profile against off-target proteins. The strategic placement of substituents can enhance interactions with specific residues in the target's binding site while avoiding interactions in the binding sites of other proteins.

Compound SeriesModificationImpact on Potency/SelectivityReference
Aminopyrazine Analogues Removal of meta-methoxy groups from trimethoxyphenyl ringSignificant loss of affinity nih.gov
Aminopyrazine Analogues Removal of all methoxy groups from trimethoxyphenyl ring~50-fold drop in activity nih.gov
Pyrido[3,2-b]pyrazinones 2-methoxypyridine substituentOptimal for PDE5 potency kent.ac.uk
Pyrido[3,2-b]pyrazinones Lengthening ethoxyethyl to ethoxypropyl chain~6-fold improvement in PDE5 activity with good selectivity over PDE6/PDE11 kent.ac.uk
Acridine Analogues Removal of one of two methoxy groupsSignificant erosion of DYRK2 inhibitory potency nih.gov

Conformational Flexibility and its Influence on Ligand-Target Interactions

Studies on aminopyrazine kinase inhibitors have revealed that associated aromatic groups, such as a trimethoxyphenyl ring, often lie coplanar at the entrance of the ATP pocket. nih.gov This specific orientation allows for optimal hydrophobic contacts with key residues like Ile14 and Gly92 in the Nek2 kinase, contributing significantly to the compound's potency. nih.gov Any deviation from this preferred conformation, caused by steric hindrance or unfavorable electronic interactions, can weaken the ligand-target binding.

In other biaryl kinase inhibitors, conformational restriction has been used as a strategy to enhance potency. For example, in a series of 1H-pyrazole biaryl sulfonamides, the introduction of a methyl group was hypothesized to have an additive effect on inhibition, potentially through further conformational restriction that locks the molecule in a more favorable binding pose. nih.gov Conversely, some analogues were found to have reduced biochemical potency, which was attributed to the adoption of an unfavorable conformation within the active site. nih.gov Therefore, managing the conformational flexibility—allowing enough adaptability to enter the binding site but restricting rotation to maintain an optimal binding conformation—is a critical aspect of designing potent analogues.

Modulation of Biological Activity through Pyrazine and Pyridine Ring Modifications

The pyrazine and pyridine rings are not merely scaffolds but are active participants in ligand-target interactions, often serving as hydrogen bond acceptors or providing a specific vector for substituents. pharmablock.com Modifying these core heterocyclic systems, for instance through bioisosteric replacement, can profoundly affect biological activity, solubility, and metabolic stability. nih.gov

Pyrazine itself is often employed as a bioisostere of pyridine, pyrimidine, or benzene (B151609). pharmablock.com In a series of kinase inhibitors, replacing a pyridine ring with a pyrazine moiety led to compounds that effectively suppressed the production of oncometabolite D2HG and showed good blood-brain barrier penetration. pharmablock.com This demonstrates that the pyrazine ring can successfully mimic the necessary interactions of the pyridine ring while potentially improving other drug-like properties.

Conversely, replacing the core rings with non-aromatic or different heterocyclic structures can also be a viable strategy. In the development of oxytocin (B344502) receptor antagonists, replacing a pyrazine ring with an azetidine (B1206935) ring led to a compound with a tenfold improvement in aqueous solubility. nih.gov In another example, replacing the central benzene ring of the kinase inhibitor cabozantinib (B823) with an unsubstituted pyridine ring resulted in a bioisostere with potent and comparable c-Met inhibitory activity. mdpi.com However, introduction of a trimethyl-substituted pyridine ring abolished activity, underscoring the high degree of structural and electronic sensitivity within the binding pocket. mdpi.com These findings illustrate that the electronic properties and hydrogen-bonding capacity of the core rings are crucial and that modifications must be carefully considered to maintain or enhance biological function. nih.govmdpi.com

Original ScaffoldRing ModificationResulting Impact on Biological ActivityReference
Pyridine-based Kinase Inhibitor Replaced with PyrazineRetained potent inhibitory activity and improved BBB penetration pharmablock.com
Benzene-based Kinase Inhibitor (Cabozantinib) Benzene replaced with unsubstituted PyridineRetained potent c-Met kinase inhibition (IC50 = 4.9 nM) mdpi.com
Benzene-based Kinase Inhibitor (Cabozantinib) Benzene replaced with TrimethylpyridineAbolished c-Met kinase inhibition (>96% loss of activity) mdpi.com
Pyrazine-based Oxytocin Antagonist Pyrazine replaced with AzetidineRetained high binding affinity (Ki = 9.5 nM) with 10-fold improved solubility nih.gov

Role of the 2-Methoxypyridin-3-yl Moiety in Pharmacophore Development

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. pharmacophorejournal.comresearchgate.net In analogues of 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine, the 2-methoxypyridin-3-yl moiety constitutes a critical component of the pharmacophore, contributing to both binding affinity and selectivity. nih.gov

The methoxy group is a prevalent feature in many approved drugs and can play multiple roles. nih.gov It can act as a hydrogen bond acceptor, engage in favorable hydrophobic interactions, and influence the molecule's conformation and physicochemical properties. nih.gov Its presence on the pyridine ring at the 2-position can orient the molecule within a binding pocket to ensure productive interactions of other functional groups. The oxygen atom can form a key hydrogen bond, while the methyl group can fit into a small hydrophobic pocket.

In the development of PI3K/mTOR dual inhibitors, a structure containing a 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide fragment was identified as having the strongest PI3K inhibitory activity. nih.gov This highlights the importance of the entire substituted methoxypyridine unit for activity. The nitrogen atom of the pyridine ring can also serve as a crucial hydrogen bond acceptor, a common interaction motif for kinase inhibitors that bind in the hinge region of the ATP pocket. The combination of the pyridine nitrogen and the adjacent methoxy group creates a specific electronic and steric profile that is recognized by the target protein, making this moiety a cornerstone for pharmacophore models used in the design of new, potent, and selective inhibitors. nih.gov

Mechanistic Investigations of 5 2 Methoxypyridin 3 Yl Pyrazin 2 Amine Analogues at the Molecular Level

Ligand-Receptor Binding Mechanisms and Kinetics

The interaction between a ligand and its receptor is the foundational event for a biological response. For analogues of 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine, research has focused on quantifying their binding affinity and understanding the kinetics of these interactions.

Detailed research findings have been particularly illuminating for N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which share a core structural motif with the compound of interest. These analogues have been investigated for their ability to bind to aggregated α-synuclein, a protein implicated in Parkinson's disease. In vitro binding assays using a potent radioligand, [¹²⁵I]8i, demonstrated high affinity for α-synuclein, with dissociation constant (Kd) values of 5 nM for both Parkinson's disease brain tissues and Lewy body dementia (LBD)-amplified fibrils. mdpi.com This high affinity indicates a strong and specific interaction between the ligand and its target protein.

The following table summarizes the binding affinities of selected N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives for α-synuclein.

CompoundTargetBinding Affinity (Kd)
[¹²⁵I]8iα-synuclein (PD brain tissue)5 nM
[¹²⁵I]8iα-synuclein (LBD-amplified fibrils)5 nM

This table presents the dissociation constants (Kd) for a representative analogue, indicating the concentration of the ligand at which half of the target receptors are occupied.

While specific kinetic parameters like association (kon) and dissociation (koff) rates for this compound analogues are not extensively detailed in the available literature, the low nanomolar Kd values of related compounds suggest a favorable kinetic profile with either a rapid association, a slow dissociation, or a combination of both, leading to a stable ligand-receptor complex.

Modulation of Cellular Signal Transduction Pathways

Analogues of this compound have been identified as potent modulators of key cellular signal transduction pathways, particularly the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.

A number of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual PI3K/mTOR inhibitors. nih.gov The disruption of the PI3K/AKT/mTOR signaling cascade is a critical mechanism of action for these compounds. nih.gov By inhibiting both PI3K and mTOR, these analogues can effectively shut down this key survival pathway in cancer cells. The inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger that activates downstream signaling proteins like AKT. Subsequently, the inhibition of mTOR, a downstream effector of AKT, further blocks signals that promote cell growth and proliferation.

The dual inhibitory action is considered a beneficial therapeutic strategy as it can prevent the feedback loops that can occur when only one of the kinases is inhibited. nih.gov Research on pyridopyrimidinone derivatives, which are structurally related, also highlights their efficacy as dual PI3K/mTOR inhibitors, demonstrating potent suppression of Akt and p70s6k phosphorylation in cellular assays. nih.gov

Influence on Gene Expression and Transcriptional Regulation

While direct studies on the influence of this compound analogues on global gene expression are not extensively available, their established role as PI3K/mTOR inhibitors provides a strong basis for understanding their potential transcriptional regulatory effects. The PI3K/mTOR pathway is a critical regulator of gene expression, influencing the activity of numerous transcription factors that control cellular processes such as proliferation, metabolism, and survival.

Inhibition of the PI3K/mTOR pathway is known to cause widespread changes in the transcriptomic landscape. nih.gov For instance, mTORC1, a complex of the mTOR kinase, regulates the activity of several transcription factors, including STAT3, SREBPs, PPARγ, HIF1α, and TFEB. nih.gov By inhibiting mTORC1, analogues of this compound can be expected to modulate the expression of genes targeted by these transcription factors. These genes are involved in a variety of cellular functions, including:

Cell cycle progression: The PI3K pathway influences the expression of cell cycle regulators. nih.gov

Metabolism: mTORC1 controls the expression of genes involved in glucose metabolism and lipid biosynthesis through transcription factors like HIF1α and SREBPs. nih.gov

Autophagy: mTORC1 is a key negative regulator of autophagy, in part through its control of the transcription factor TFEB. youtube.com

Differential gene expression analysis in response to PI3K inhibitors has identified enrichment in gene sets related to cell-cycle arrest, apoptosis, and transcription. researchgate.net Therefore, it is highly probable that this compound analogues exert a significant portion of their biological effects through the modulation of gene expression programs downstream of the PI3K/mTOR pathway. However, specific gene expression signatures for these particular compounds await further investigation.

Interaction with Enzyme Active Sites: Co-crystallization and Binding Mode Analysis

Understanding the precise molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design and optimization. For analogues of this compound, molecular docking and co-crystallization studies have provided valuable insights into their binding modes within enzyme active sites.

In silico molecular docking studies have been employed to predict the binding interactions of related methoxypyridine derivatives with their target proteins. For instance, docking studies of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes against bacterial proteins have revealed significant hydrogen bonding and hydrophobic interactions within the active sites. youtube.com

More definitive structural information comes from X-ray crystallography. The crystal structure of 9-methoxy-4-(2-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, a related compound, has been determined. pnas.org While not a co-crystal with an enzyme, this provides precise information about the conformation of the methoxypyridine moiety, which is crucial for understanding its interactions with a target active site. The analysis of such crystal structures reveals key structural features, such as the dihedral angle between the pyridine (B92270) ring and the rest of the molecule, which can influence how the compound fits into a binding pocket. pnas.org

Molecular docking studies of other related pyridine-bearing pyrimidine-2-thiols with cyclooxygenase targets have also demonstrated significant binding interactions within the active site regions. acs.org These computational analyses, often in conjunction with experimental data, help to elucidate the specific amino acid residues that are important for ligand binding and to rationalize the structure-activity relationships observed for a series of analogues.

Computational Chemistry and in Silico Modeling for 5 2 Methoxypyridin 3 Yl Pyrazin 2 Amine Research

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological activity of compounds based on their molecular structures. For 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine, a QSAR study would involve the generation of a dataset of structurally related compounds with known activities against a specific biological target. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated.

These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges). By employing statistical methods such as multiple linear regression or machine learning algorithms, a mathematical model is developed to correlate these descriptors with the observed biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable. For instance, studies on similar aminopyrimidine derivatives have successfully utilized 2D-QSAR models to predict antitumor activity, highlighting the potential of this approach.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Constitutional Molecular WeightSize of the molecule
Topological Wiener IndexBranching and compactness of the molecular graph
Geometric Polar Surface Area (PSA)A key indicator of drug transport properties
Electronic Dipole MomentPolarity of the molecule
Quantum Chemical HOMO/LUMO EnergiesElectron-donating/accepting capabilities

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of this compound with potential biological targets, such as protein kinases, which are often implicated in various diseases.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. For structurally related aminopyrimidine compounds, molecular docking studies have been crucial in identifying key interactions with the active sites of enzymes like cyclin-dependent kinases (CDKs). nih.gov These studies often reveal critical hydrogen bonds and hydrophobic interactions that are essential for potent inhibitory activity.

Table 2: Potential Hydrogen Bond Interactions Predicted by Molecular Docking

Atom in this compoundPotential H-Bond Donor/Acceptor in Target Protein
Amino group (-NH2) on pyrazine (B50134) ringCarbonyl oxygen of the protein backbone
Nitrogen atom in the pyrazine ringBackbone amide hydrogen of the protein
Methoxy (B1213986) group oxygen (-OCH3)Side-chain hydroxyl or amide group of an amino acid
Nitrogen atom in the pyridine (B92270) ringSide-chain hydroxyl or amide group of an amino acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide a wealth of information, including optimized molecular geometry, distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO).

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. DFT calculations can also be used to compute various reactivity descriptors such as chemical potential, hardness, and electrophilicity, which are derived from the HOMO and LUMO energies. mdpi.com Studies on similar heterocyclic compounds have demonstrated the utility of DFT in corroborating experimental findings and providing a deeper understanding of molecular properties. nih.gov

Table 3: Representative DFT-Calculated Properties

PropertyTypical Calculated Value (Arbitrary Units)Significance
HOMO Energy -6.5 eVRelates to the ability to donate electrons
LUMO Energy -1.2 eVRelates to the ability to accept electrons
HOMO-LUMO Gap 5.3 eVIndicator of chemical reactivity and stability
Dipole Moment 3.5 DebyeMeasure of the overall polarity of the molecule

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of this compound and the stability of its complex with a target protein over time. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. A pharmacophore model for this compound and its analogs can be generated based on the structures of known active compounds or from the ligand-protein complex obtained through molecular docking.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, is a powerful tool for identifying new potential lead compounds with similar biological activity. This approach is particularly useful in the early stages of drug discovery to narrow down the number of compounds for experimental testing.

Table 4: Key Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Chemical Moiety
Hydrogen Bond Donor Amino group (-NH2)
Hydrogen Bond Acceptor Nitrogen atoms in pyrazine and pyridine rings, Methoxy oxygen
Aromatic Ring Pyrazine ring, Pyridine ring
Hydrophobic Center Methyl group of the methoxy moiety

Emerging Research Directions and Future Perspectives for 5 2 Methoxypyridin 3 Yl Pyrazin 2 Amine

Design of Advanced Derivatives with Enhanced Potency and Selectivity

The core structure of 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine offers a rich template for chemical modification to enhance biological activity. A primary goal in medicinal chemistry is to refine lead compounds to maximize their potency against a specific biological target while minimizing off-target effects, thereby improving the therapeutic window.

Research into related methoxypyridine structures has demonstrated that strategic structural modifications can significantly boost potency and selectivity. For instance, in the development of Phosphatidylinositol 3-kinase (PI3K) inhibitors, the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) moiety was found to be crucial for strong inhibitory activity. nih.gov Building upon this core, a scaffold hopping strategy was employed to synthesize a series of sulfonamide methoxypyridine derivatives, leading to the identification of compounds with potent dual inhibitory effects on PI3K and the mammalian target of rapamycin (B549165) (mTOR). nih.gov

Similarly, investigations into thieno[2,3-b]pyridine (B153569) derivatives have shown that modifications to linker regions and tethered aromatic rings are critical for anti-proliferative activity. mdpi.com Shortening the linker between the core and an aromatic ring did not negatively impact potency, opening new avenues for designing derivatives with optimized pharmacological profiles. mdpi.com The development of AZD4205, a highly selective Janus kinase 1 (JAK1) inhibitor, from a promiscuous kinase screening hit exemplifies the power of systematic medicinal chemistry optimization to achieve high selectivity. nih.gov Future research on this compound will likely involve similar strategies, using its core structure as a foundation for creating extensive libraries of derivatives. These derivatives will be systematically evaluated to establish robust structure-activity relationships (SAR), guiding the design of next-generation compounds with superior potency and target selectivity.

Table 1: Structure-Activity Relationship Insights from Related Compounds
Structural Moiety / StrategyObserved EffectTarget/ActivityReference
2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamideEssential for strong inhibitory activityPI3K Inhibition nih.gov
Scaffold Hopping (Sulfonamide methoxypyridine derivatives)Led to potent dual inhibitorsPI3K/mTOR Inhibition nih.gov
Shortened Atomic Tethers (Thieno[2,3-b]pyridines)Maintained high anti-proliferative activityAnti-proliferative mdpi.com
Systematic Medicinal Chemistry OptimizationAchieved high kinase selectivityJAK1 Inhibition nih.gov

Exploration of Novel Therapeutic Indications

The versatility of the methoxypyridine scaffold allows for its application in diverse therapeutic areas beyond a single disease target. While initial research may focus on one area, the unique properties of these compounds often lead to the discovery of entirely new medical uses.

Derivatives of the methoxypyridine core have shown significant promise as anti-cancer agents. Specifically, certain sulfonamide methoxypyridine derivatives have been identified as potent dual PI3K/mTOR inhibitors, which can block the critical PI3K/AKT/mTOR signaling pathway involved in cell proliferation and survival in cancer. nih.gov In-vitro studies have confirmed that these compounds can induce apoptosis and necrosis in cancer cell lines. nih.gov

A completely different and novel application for a related scaffold, N-(6-methoxypyridin-3-yl)quinoline-2-amine, is in the field of neurodegenerative diseases. mdpi.com Derivatives of this compound have been developed as potential positron emission tomography (PET) imaging agents for detecting α-synuclein aggregates, a hallmark of Parkinson's disease. mdpi.comwustl.edu These agents have demonstrated high binding affinity and selectivity for α-synuclein fibrils, suggesting their potential utility in the diagnosis and monitoring of Parkinson's disease. mdpi.com Further research has also pointed to potential applications in treating asthma through the inhibition of Mitogen- and stress-activated protein kinase 1 (MSK1) and in developing agents with antibacterial, antifungal, or anti-inflammatory properties. mdpi.comchesci.com

Table 2: Potential Therapeutic Indications for Methoxypyridine-Based Scaffolds
Therapeutic AreaMechanism/TargetSpecific ApplicationReference
OncologyPI3K/mTOR dual inhibitionAnti-tumor agent nih.gov
Neurodegenerative DiseaseBinding to α-synuclein aggregatesPET imaging for Parkinson's Disease mdpi.comwustl.edu
Inflammatory DiseaseMSK1 inhibitionAsthma treatment mdpi.com
Infectious DiseaseGeneral biological activityAntibacterial, Antifungal chesci.com

Integration with Advanced Screening and Omics Technologies

The discovery and development of derivatives of this compound can be significantly enhanced by integrating advanced screening methods and "omics" technologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds to identify initial "hits" with desired biological activity. nih.gov

Following initial screening, omics technologies—such as genomics, proteomics, and metabolomics—can provide a deeper understanding of a compound's mechanism of action. By analyzing changes in gene expression, protein levels, or metabolic pathways in response to a compound, researchers can identify its specific cellular targets and downstream effects. This information is invaluable for optimizing lead compounds and predicting potential efficacy or toxicity. For derivatives of this compound, these technologies could be used to elucidate the precise mechanisms behind their anti-tumor or neuro-active effects, identify biomarkers for patient selection, and explore potential resistance mechanisms.

Methodological Advancements in Synthesis and Characterization

Advances in synthetic organic chemistry are crucial for efficiently producing this compound and its derivatives for biological testing. Modern cross-coupling reactions are central to the construction of the complex molecular architecture of these compounds.

The Suzuki-Miyaura coupling is a frequently used method to form the key carbon-carbon bond that often connects the pyridine (B92270) ring to other aromatic systems in these molecules. nih.govmdpi.com Another powerful technique is the Buchwald-Hartwig amination, a palladium-catalyzed reaction ideal for forming the carbon-nitrogen bond central to the amine functional group. mdpi.com For instance, the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives has been achieved using a palladium catalyst system with a specialized ligand like Xantphos. mdpi.com Furthermore, the adoption of techniques like microwave-assisted synthesis can lead to faster reaction times, higher yields, and more environmentally friendly processes compared to conventional methods. chesci.com

Once synthesized, rigorous characterization is essential to confirm the structure and purity of the compounds. A standard suite of analytical techniques is employed, including Liquid Chromatography-Mass Spectrometry (LCMS), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Infrared (IR) spectroscopy. ucla.eduresearchgate.net For definitive structural elucidation, X-ray single crystal diffraction can provide precise information on the three-dimensional arrangement of atoms in the molecule. ucla.edu

Table 3: Key Synthetic and Characterization Techniques
TechniquePurposeReference
Suzuki-Miyaura CouplingFormation of key C-C bonds nih.govmdpi.com
Buchwald-Hartwig AminationFormation of C-N bonds mdpi.com
Microwave-Assisted SynthesisAccelerated, high-yield, green synthesis chesci.com
NMR, LCMS, IR SpectroscopyStructural confirmation and purity analysis ucla.eduresearchgate.net
X-ray Crystal DiffractionDefinitive 3D structural elucidation ucla.edu

Computational Tools for Accelerated Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. These in silico methods can predict how derivatives of this compound might behave before they are synthesized, saving significant time and resources.

Techniques such as virtual screening can be used to computationally screen vast libraries of virtual compounds against a biological target to identify promising candidates. Molecular docking simulations can predict the binding mode and affinity of a molecule to a protein's active site, providing insights into the structural basis of its activity. This information is crucial for guiding the rational design of more potent and selective inhibitors. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate chemical structures with their biological activities, allowing for the prediction of potency for newly designed molecules. Computational tools are also increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to prioritize candidates with favorable pharmacokinetic profiles early in the discovery pipeline. The application of these computational approaches will be instrumental in efficiently exploring the chemical space around the this compound scaffold to rapidly identify drug candidates with high potential.

Q & A

What are the established synthetic routes for 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine, and how can experimental design optimize yield and purity?

Answer:
The compound is synthesized via condensation reactions between pyridin-2-amine derivatives and aromatic aldehydes, followed by purification and structural validation. Key steps include:

  • Reagent selection : Use of 5-substituted pyridyl-2-amines and aldehydes under controlled pH and temperature (e.g., reflux in ethanol) .
  • Experimental design : Randomized block designs with split-plot arrangements (as in agricultural chemistry studies) can optimize reaction parameters (e.g., solvent, catalyst) while accounting for batch variability .
  • Validation : Spectral analysis (NMR, IR) and elemental analysis ensure structural fidelity and purity (>95%) .

How can QSAR modeling elucidate the antibacterial activity of this compound derivatives?

Answer:
Quantitative Structure-Activity Relationship (QSAR) studies correlate molecular descriptors with bioactivity:

  • Parameter selection : Log P (lipophilicity) and SMR (steric effects) are critical for bacterial membrane penetration and target binding .
  • Software tools : MOE 2006.08 generates regression models; cross-validation (e.g., leave-one-out) assesses predictive accuracy .
  • Interpretation : Higher Log P values enhance activity against Gram-negative bacteria, while bulky substituents (high SMR) may reduce efficacy due to steric hindrance .

How can researchers resolve contradictions in reported bioactivity data for pyrazin-2-amine derivatives?

Answer:
Discrepancies (e.g., varying IC50 values) arise from methodological differences. Mitigation strategies include:

  • Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial activity) and cell lines (e.g., E. coli ATCC 25922) .
  • Statistical models : Multivariate ANOVA identifies confounding variables (e.g., solvent polarity, incubation time) .
  • Mechanistic studies : Molecular docking (e.g., AutoDock Vina) validates target binding modes, distinguishing true activity from assay artifacts .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm methoxy group placement and aromatic proton environments .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 217.0855 for C11_{11}H11_{11}N3_3O) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (e.g., Agilent ZORBAX) assess purity (>98%) with UV detection at 254 nm .

How can molecular docking guide the design of this compound analogs with enhanced kinase inhibition?

Answer:

  • Target selection : Prioritize kinases (e.g., VEGFR2, Aurora A) with available crystal structures (PDB IDs: 4ASD, 1MQ4) .
  • Docking protocols : Rigid/flexible docking (e.g., Glide) evaluates binding poses; scoring functions (e.g., MM-GBSA) rank ligand affinity .
  • SAR optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) at pyrazine C-3 to improve hydrophobic interactions with kinase pockets .

What in vitro assays are recommended for preliminary screening of antimicrobial activity in pyrazin-2-amine derivatives?

Answer:

  • Agar diffusion : Zone of inhibition assays against Staphylococcus aureus (ATCC 29213) and Pseudomonas aeruginosa (ATCC 27853) .
  • MIC determination : Broth microdilution (CLSI guidelines) quantifies potency; compare with positive controls (e.g., ciprofloxacin) .
  • Resistance profiling : Assess efflux pump involvement using inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) .

How do steric and electronic parameters influence the environmental fate of this compound?

Answer:

  • Lipophilicity (Log P) : High Log P (>2.5) correlates with bioaccumulation in aquatic organisms; assess via OECD 305 guideline .
  • Photodegradation : UV-Vis spectroscopy monitors methoxy group cleavage under simulated sunlight (λ = 290–400 nm) .
  • QSAR-ECOTOX : Predict acute toxicity (e.g., LC50 for Daphnia magna) using EPI Suite™ .

What strategies address regioselectivity challenges in synthesizing this compound?

Answer:

  • Directing groups : Use pyridin-2-amine’s NH2_2 to guide electrophilic substitution at C-5 .
  • Base selection : Weak bases (e.g., NaHCO3_3) minimize side reactions during condensation .
  • Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 150°C, 20 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.